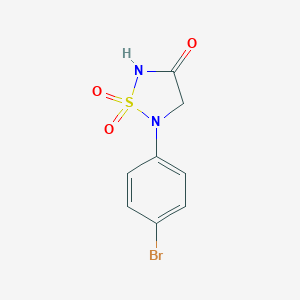

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide

Description

Properties

IUPAC Name |

5-(4-bromophenyl)-1,1-dioxo-1,2,5-thiadiazolidin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O3S/c9-6-1-3-7(4-2-6)11-5-8(12)10-15(11,13)14/h1-4H,5H2,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCAOEWCONBCWMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NS(=O)(=O)N1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide typically involves the reaction of 4-bromobenzenesulfonamide with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which then cyclizes to form the thiadiazolidine ring. The reaction conditions often include the use of a strong acid, such as hydrochloric acid, and heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Antidiabetic Activity

Research indicates that compounds similar to 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide exhibit inhibitory effects on protein tyrosine phosphatases (PTPs), particularly PTP-1B. This inhibition is crucial in the regulation of insulin signaling pathways, making these compounds potential candidates for antidiabetic therapies. A study demonstrated that derivatives of this compound significantly reduced blood glucose levels in diabetic animal models .

Anticancer Potential

The compound has shown promise in anticancer research. It has been evaluated for its ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of oxidative stress and the inhibition of cell proliferation. In vitro studies have reported that certain derivatives can effectively inhibit the growth of breast and prostate cancer cell lines .

Data Table: Biological Activities of this compound

Case Study 1: Antidiabetic Effects

In a controlled study involving diabetic rats treated with this compound derivatives, researchers observed a significant decrease in fasting blood glucose levels compared to the control group. The study concluded that these compounds could serve as effective therapeutic agents for managing diabetes .

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of this compound involved testing its effects on MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results indicated that treatment with the compound led to a marked reduction in cell viability and induced apoptosis via caspase activation pathways .

Mechanism of Action

The mechanism by which 5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as cell division or metabolism, which are relevant to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Scaffold-Based Comparisons

1,2,5-Thiadiazolidin-3-one 1,1-Dioxide Derivatives

- 5-Phenyl-1,2,5-thiadiazolidin-3-one 1,1-dioxide (CAS: Not specified): Lacks the bromine atom, reducing steric and electronic effects. Demonstrated interaction with PTP1B via hydrogen bonds (Arg221, Phe182) and hydrophobic interactions . Key Difference: The 4-bromo substituent in the target compound may enhance binding to hydrophobic pockets in enzymes like PTP1B or proteases .

5-(Naphthalen-2-yl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide (Patent Compound):

- Substituted with a naphthyl group, increasing aromatic surface area.

- Identified as a PTP1B inhibitor but with unconfirmed specificity .

- Key Difference : The naphthyl group may improve π-π stacking but could reduce solubility compared to the bromophenyl group .

5-(4-Chloro-5-phenyl-3-thienyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide (CID55095):

Heterocyclic Scaffold Replacements

Cyclosulfamide vs. Thiadiazolidinone Dioxide

- Cyclosulfamide-Based Inhibitors: Used in norovirus inhibitors but showed low therapeutic indices. Replacement with the thiadiazolidinone dioxide scaffold (e.g., compound 21) resulted in inactivity, highlighting scaffold-dependent bioactivity . Key Insight: The thiadiazolidinone dioxide core alone is insufficient for anti-norovirus activity; substituent chemistry is critical .

Isothiazolidin-3-one 1,1-Dioxide (II) :

- A related scaffold tested against serine proteases (HLE, Pr3, Cat G).

- Thiadiazolidinone derivatives showed 10–100× higher potency than isothiazolidinone analogues, attributed to better S' subsite accommodation .

- Key Insight: The thiadiazolidinone dioxide scaffold offers superior flexibility for optimizing enzyme selectivity .

Functional Group Impact on Enzyme Inhibition

Carboxylate Derivatives (e.g., HNE Inhibitors):

- Compounds with carboxylate moieties on the thiadiazolidinone scaffold (e.g., Dengfeng Dou et al., 2012): Potent HNE inhibitors (IC₅₀ < 10 nM) but inactive against Pr3 due to divergent S' subsite plasticity . Key Difference: The target compound lacks a carboxylate, suggesting a different inhibition mechanism or target profile .

Bromophenyl vs. Methoxybiphenyl Substituents :

- 2-[3-(4-Bromophenyl)propan-3-one]-5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole: Exhibited 61.9% anti-inflammatory activity (vs. 64.3% for indomethacin) .

Protease Inhibition

- Human Neutrophil Elastase (HNE): Thiadiazolidinone dioxide derivatives with hydrophobic substituents (e.g., biphenyl) show IC₅₀ values < 50 nM . The 4-bromophenyl group may enhance HNE binding but requires empirical validation .

Proteinase 3 (Pr3) :

PTP1B Inhibition

- Interactions: The thiadiazolidinone ring occupies the PTP1B active-site loop (residues 216–220), with sulfone oxygens binding Arg221 . 4-Bromophenyl vs. Naphthyl: The smaller bromophenyl group may reduce off-target interactions compared to bulkier substituents .

Biological Activity

5-(4-Bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula CHBrNOS. It features a thiadiazolidinone core structure, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

Research indicates that compounds with a thiazolidinone core exhibit significant antimicrobial properties. For instance, thiazolidin-4-ones have been shown to possess antibacterial and antifungal activities. The compound has been evaluated for its ability to inhibit biofilm formation, which is critical in treating infections resistant to conventional antibiotics .

Inhibition of Protein Tyrosine Phosphatases (PTPs)

One of the prominent biological activities attributed to this compound is its role as an inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP-1B. This inhibition is relevant in the context of diabetes and obesity management as PTP-1B negatively regulates insulin signaling pathways .

Anticancer Potential

Emerging studies suggest that this compound may also exhibit anticancer properties. The ability of thiazolidinone derivatives to induce apoptosis in cancer cells has been documented, making them potential candidates for cancer therapy .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Inhibition of Enzymatic Activity : By inhibiting PTPs, the compound enhances insulin signaling pathways.

- Antimicrobial Mechanisms : The compound disrupts bacterial cell wall synthesis and biofilm formation.

- Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to cell death.

Study on Antibacterial Activity

A recent study evaluated the antibacterial activity of various thiazolidinone derivatives, including this compound. Results indicated that this compound significantly inhibited biofilm formation in Staphylococcus aureus, showcasing its potential as a therapeutic agent against resistant strains .

PTP Inhibition Research

In another investigation focusing on PTP inhibitors, the compound demonstrated a potent inhibitory effect on PTP-1B with an IC value in the low micromolar range. This finding suggests its potential utility in metabolic disorders such as type 2 diabetes .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(4-bromophenyl)-1,2,5-thiadiazolidin-3-one 1,1-dioxide, and how can reaction yields be optimized?

- Methodology : A multi-step synthesis approach is common. Begin with cyclization of thiosemicarbazide derivatives to form the thiadiazole core, followed by bromination at the C5 position using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., anhydrous DMF, 0–25°C) . Subsequent coupling with 4-bromophenyl groups can be achieved via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using bis(triphenylphosphine)palladium dichloride and triphenylphosphine in Et3N/THF solvent systems . Optimize yields by adjusting stoichiometric ratios (e.g., 1:1.2 substrate-to-catalyst) and reaction times (48–72 hours under reflux).

Q. How can the molecular structure of this compound be confirmed post-synthesis?

- Methodology : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze , , and NMR spectra to confirm substituent positions and purity. For example, the 4-bromophenyl group typically shows aromatic protons as doublets (δ 7.4–7.6 ppm) .

- X-ray Diffraction : Single-crystal X-ray diffraction provides definitive structural confirmation. Compare bond lengths (e.g., S–N bonds ≈ 1.65 Å) and angles with similar thiadiazolidinone derivatives .

Q. What purification techniques are effective for isolating this compound?

- Methodology : Recrystallization from ethanol or THF/hexane mixtures is effective for removing unreacted precursors. For complex mixtures, employ silica gel chromatography using gradient elution (e.g., hexane/ethyl acetate 8:2 to 6:4) . Monitor purity via TLC (Rf ≈ 0.3–0.5 in ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water mobile phase).

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Use density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electron density on the thiadiazolidinone ring. The sulfone group (1,1-dioxide) acts as an electron-withdrawing group, making the C3 carbonyl carbon highly electrophilic. Compare frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for nucleophilic attack . Validate predictions with experimental kinetic studies (e.g., reaction with amines under varying pH).

Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

- Methodology : Investigate potential diastereomerism or solvent effects. For example, rotamers arising from restricted rotation around the C–N bond of the thiadiazolidinone ring can cause splitting. Use variable-temperature NMR (VT-NMR) to observe coalescence temperatures, or employ - COSY and NOESY to assign peaks unambiguously .

Q. How can the compound’s bioactivity be systematically evaluated against related analogs?

- Methodology : Design a SAR (Structure-Activity Relationship) study by synthesizing analogs with substituent variations (e.g., replacing bromine with chlorine or methyl groups). Test in vitro against target enzymes (e.g., kinase inhibition assays) using standardized protocols (IC50 determination via fluorescence polarization). Compare data using statistical tools (e.g., ANOVA) to identify critical functional groups .

Methodological Notes

- Contradiction Handling : When spectral data conflicts with computational predictions, cross-validate with alternative techniques (e.g., IR spectroscopy for carbonyl confirmation) or isotopic labeling .

- Experimental Design : Follow a phased approach: (1) Small-scale optimization, (2) Full-scale synthesis, (3) Structural validation, (4) Functional testing. Document deviations rigorously to refine protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.